Cyclohexene, 1-butyl-
Description
1-Butyl-cyclohexene (CAS: 2423-01-0) is a cyclohexene derivative with a four-carbon alkyl chain (butyl group) attached to the first carbon of the cyclohexene ring. Its molecular formula is C₁₀H₁₆, and it belongs to the class of substituted cycloalkenes. Cyclohexene derivatives are pivotal in organic synthesis due to their reactivity at the double bond and allylic positions.
Properties
CAS No. |
3282-53-9 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-butylcyclohexene |
InChI |
InChI=1S/C10H18/c1-2-3-7-10-8-5-4-6-9-10/h8H,2-7,9H2,1H3 |
InChI Key |
INNYVOGDZSDNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexene, 1-butyl- can be synthesized through the alkylation of cyclohexene with butyl halides in the presence of a strong base. One common method involves the use of sodium hydride as a base and butyl bromide as the alkylating agent. The reaction is typically carried out in an inert solvent such as tetrahydrofuran under reflux conditions .
Industrial Production Methods
In an industrial setting, cyclohexene, 1-butyl- can be produced through the catalytic hydrogenation of butylcyclohexadiene. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature conditions. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 1-butyl- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form butylcyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butylcyclohexane using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Halogens such as chlorine or bromine in the presence of a radical initiator.
Major Products Formed
Oxidation: Butylcyclohexanone
Reduction: Butylcyclohexane
Substitution: Halogenated butylcyclohexenes
Scientific Research Applications
Cyclohexene, 1-butyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving alkenes.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: It is used as an intermediate in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexene, 1-butyl- involves its interaction with various molecular targets and pathways. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it accepts electrons to form reduced products. In substitution reactions, it undergoes radical or ionic mechanisms to form substituted products .
Comparison with Similar Compounds
Comparison with Similar Cyclohexene Derivatives
Structural and Functional Differences
Cyclohexene derivatives vary based on substituents, which dictate their physical properties, reactivity, and applications. Key analogs include:
Table 1: Structural Comparison of Cyclohexene Derivatives
Key Observations :
Reactivity in Catalytic Oxidation
Cyclohexene derivatives undergo oxidation at two primary sites:
C=C Bond : Forms epoxides or diols.
Allylic C-H Bonds : Produces alcohols, ketones, or peroxides.
Table 2: Oxidation Products of Cyclohexene Derivatives
Comparison with 1-Butyl-Cyclohexene :
- The butyl group’s steric bulk may favor allylic oxidation over epoxidation, similar to observations with methyl-cyclohexene derivatives .
- In Cu(II)-catalyzed systems, alkyl-substituted cyclohexenes show higher selectivity for ketones (e.g., 2-cyclohexen-1-one) due to stabilized radical intermediates .
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